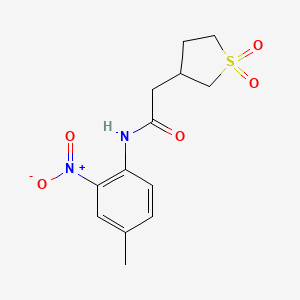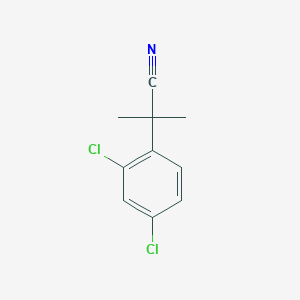![molecular formula C14H17NO5S B7814696 3-[(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid](/img/structure/B7814696.png)
3-[(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a tetrahydroquinoline core, which is a nitrogen-containing heterocycle, and a sulfonyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as hydrogen gas in the presence of a catalyst. The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride. The sulfonyl group is then introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the tetrahydroquinoline core.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of quinoline derivatives or other oxidized products.
Reduction: Reduction reactions can produce reduced tetrahydroquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex molecules. Its sulfonic acid group makes it a versatile reagent in various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its structural similarity to natural compounds allows it to interact with biological targets.
Medicine: The compound has potential medicinal applications, including its use as a precursor for drug development. Its ability to modulate biological processes makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-[(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group can act as a hydrogen bond donor or acceptor, influencing the binding affinity to biological targets. The acetyl group can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: This compound lacks the acetyl and sulfonyl groups, making it less reactive and less versatile in chemical reactions.
Quinoline: Quinoline derivatives are structurally similar but lack the tetrahydro modification, resulting in different chemical properties and biological activities.
Sulfonyl Chloride Derivatives: These compounds contain a sulfonyl group but lack the tetrahydroquinoline core, leading to different reactivity and applications.
Uniqueness: 3-[(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid stands out due to its combination of the tetrahydroquinoline core and the sulfonyl group, which provides unique chemical and biological properties. This combination allows for a wide range of applications in synthesis, biological research, and industrial processes.
Properties
IUPAC Name |
3-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-10(16)15-7-2-3-11-9-12(4-5-13(11)15)21(19,20)8-6-14(17)18/h4-5,9H,2-3,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUUVTJOORGREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B7814617.png)
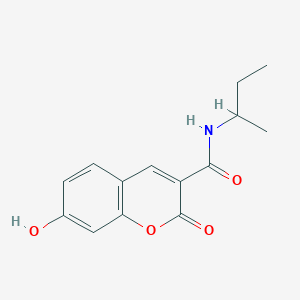
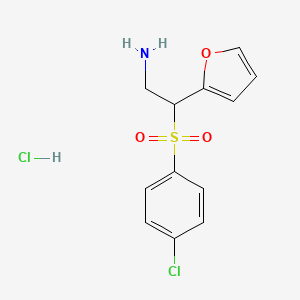
![4-[(2-Hydroxypropyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B7814655.png)
![6-chloro-7-methylspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B7814661.png)
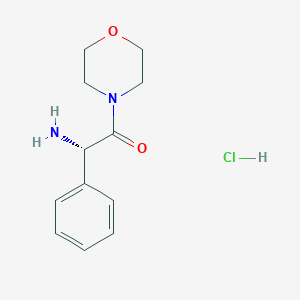

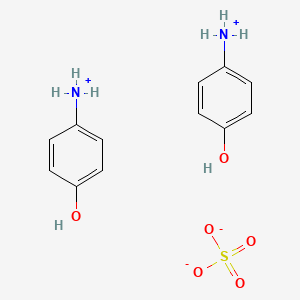
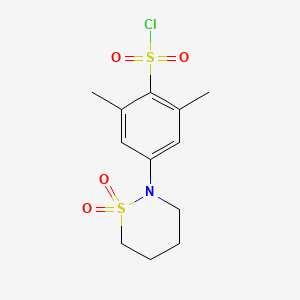
![3-[7-(4-fluorophenyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B7814701.png)
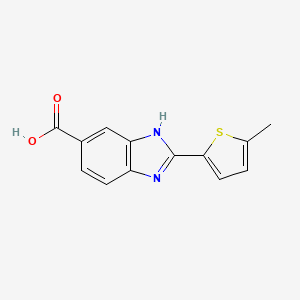
![3-Hydroxy-4-[(2-methyl-5-nitrophenyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B7814716.png)
